molecular formula C22H26ClNO4 B1678489 Pitofenone hydrochloride CAS No. 1248-42-6

Pitofenone hydrochloride

Cat. No. B1678489
CAS RN: 1248-42-6
M. Wt: 403.9 g/mol
InChI Key: ZRFIFDFEDPJBII-UHFFFAOYSA-N
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Description

Pitofenone hydrochloride is an antispasmodic agent . It is typically used in combination with fenpiverinium bromide and metamizole sodium . It is used in the treatment of spastic pain caused by menstrual cramps, the digestive system, and the urinary tract .


Synthesis Analysis

A simple visible spectrophotometric method has been developed and validated for Pitofenone in its pharmaceutical dosage, using 2, 4 Di nitrophenyl hydrazine (DNPH) also known as Brady’s reagent . A spectrophotometric method was also developed for the simultaneous determination of metamizole sodium, pitofenone hydrochloride, and fenpiverinium bromide in the ternary synthetic mixtures and pharmaceutical products .


Molecular Structure Analysis

The molecular formula of Pitofenone hydrochloride is C22H26ClNO4 . The molecular weight is 403.9 g/mol .


Chemical Reactions Analysis

The maximum absorbance of Pitofenone is found to be at max l = 228nm. On reaction with Brady’s reagent in methanolic NaOH solution, it forms an orange color hydrazone derivative of Pitofenone at room temperature .


Physical And Chemical Properties Analysis

Pitofenone hydrochloride has a molecular weight of 403.9 g/mol . The molecular formula is C22H26ClNO4 .

Scientific Research Applications

Antispasmodic Drug Development

Pitofenone hydrochloride: is primarily used as an antispasmodic medication . It’s effective in treating spastic pain associated with various conditions such as menstrual cramps, digestive system disorders, and urinary tract issues. The compound’s ability to alleviate smooth muscle spasms makes it a valuable component in the development of antispasmodic drugs.

Pharmaceutical Analysis and Quality Control

In pharmaceutical analysis, Pitofenone hydrochloride is quantified using advanced techniques like Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) . This method is crucial for ensuring the quality and safety of pharmaceutical products containing Pitofenone hydrochloride, particularly in combination with other active ingredients like Metamizole sodium and Fenpiverinium bromide.

Enhancement of Drug Palatability

The inclusion compounds of β-cyclodextrin with Pitofenone hydrochloride have been developed to improve the drug’s palatability . This application is significant in the pharmaceutical industry as it enhances the user acceptance of oral medications by masking unpleasant tastes and odors.

Molecular Modeling and Drug Design

Molecular modeling techniques are employed to understand the structural architecture of Pitofenone hydrochloride inclusion compounds . This research is foundational for drug design, allowing scientists to predict how the compound will interact with other molecules and aiding in the development of more effective pharmaceutical formulations.

Solid-State Characterization

Studies involving solid-state characterization, such as powder X-ray diffraction, FTIR, and ss-NMR spectroscopy, provide insights into the physical and chemical properties of Pitofenone hydrochloride . These properties are essential for the drug’s stability, solubility, and overall efficacy.

Drug Delivery Research

Research into the co-precipitation and freeze-drying methods for creating inclusion compounds of Pitofenone hydrochloride aims to optimize drug delivery systems . By altering the compound’s physical form, scientists can enhance its absorption and therapeutic effects.

Mechanism of Action

Target of Action

Pitofenone hydrochloride primarily targets muscarinic receptors . These receptors play a crucial role in the functioning of the parasympathetic nervous system, which controls various body functions such as heart rate, digestion, and salivation .

Mode of Action

Pitofenone hydrochloride acts as a potent muscarinic receptor antagonist . By blocking these receptors, it inhibits the action of acetylcholine, a neurotransmitter that transmits signals in the nervous system. This inhibition results in the relaxation of smooth muscles, thereby relieving spasms .

Result of Action

The primary result of pitofenone hydrochloride’s action is the relief of spastic pain caused by the contraction of smooth muscles. This includes pain caused by menstrual cramps, and conditions affecting the digestive system and the urinary tract .

Action Environment

The action, efficacy, and stability of pitofenone hydrochloride can be influenced by various environmental factors. For instance, extremes of temperature and direct sunlight should be avoided . Additionally, the compound’s action may also be affected by the physiological environment within the body, such as pH levels and the presence of other substances.

properties

IUPAC Name

methyl 2-[4-(2-piperidin-1-ylethoxy)benzoyl]benzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO4.ClH/c1-26-22(25)20-8-4-3-7-19(20)21(24)17-9-11-18(12-10-17)27-16-15-23-13-5-2-6-14-23;/h3-4,7-12H,2,5-6,13-16H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRFIFDFEDPJBII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)OCCN3CCCCC3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7046461
Record name Pitofenone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pitofenone hydrochloride

CAS RN

1248-42-6
Record name Pitofenone hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1248-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bulgarketone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001248426
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pitofenone hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7046461
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-[4-[2-piperidinoethoxy]benzoyl]benzoate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.636
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name PITOFENONE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HE1ZA4ZBEX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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